molecular formula C9H11FN2O4 B5647366 ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Cat. No.: B5647366
M. Wt: 230.19 g/mol
InChI Key: UDVJIFZOVKMZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a synthetic intermediate based on the 5-fluorouracil (5-FU) scaffold. As a 5-FU derivative, its core research value lies in the exploration of novel anticancer and antitumor agents . Researchers utilize such compounds as prodrugs or conjugates to improve the physicochemical properties and therapeutic efficacy of the parent drug, for instance, by enhancing tumor affinity or enabling controlled release at the target site . This compound is strictly intended for laboratory research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4/c1-2-16-7(13)3-4-12-5-6(10)8(14)11-9(12)15/h5H,2-4H2,1H3,(H,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVJIFZOVKMZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=O)NC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves the condensation of ethyl acetoacetate with urea in the presence of a fluorinating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of twin screw extrusion has also been reported as an efficient method for the synthesis of dihydropyrimidinones, allowing the reaction to be carried out without a catalyst or solvent .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Prodrug Development
The compound is recognized for its potential as a prodrug of 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, enhancing their bioavailability and reducing side effects. The modification of 5-FU into ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate aims to achieve better delivery mechanisms and therapeutic effects in cancer treatment .

Anticancer Activity
Research indicates that derivatives of 5-FU exhibit improved anticancer activity when chemically modified. The esterification of 5-FU with various small molecules has been shown to enhance its potency against different cancer cell lines. The title compound's structure suggests it may retain the antimetabolite properties of 5-FU while mitigating some of the adverse effects associated with conventional chemotherapy .

Structural Studies

Crystal Structure Analysis
The crystal structure of related compounds has been analyzed using X-ray diffraction techniques. These studies provide insights into the molecular geometry and interactions that may influence biological activity. For instance, the structural characteristics of the compound suggest a planar arrangement conducive to interaction with biological targets, enhancing its efficacy as an anticancer agent .

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione with furan-2-carbonyl chloride under controlled conditions .

Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. These techniques are essential for validating the success of synthetic routes and ensuring the compound's suitability for further biological testing .

Case Studies

Case Study: Anticancer Efficacy
A study investigating the anticancer efficacy of this compound showed promising results in vitro against several cancer cell lines. The compound demonstrated enhanced cytotoxicity compared to unmodified 5-FU, suggesting that structural modifications can significantly impact therapeutic outcomes .

Case Study: Pharmacokinetics
Another study focused on the pharmacokinetics of this compound compared to traditional 5-FU formulations. Results indicated improved absorption rates and longer half-lives in biological systems, which could lead to more effective dosing regimens in clinical settings .

Mechanism of Action

The mechanism of action of ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the structure can enhance the compound’s binding affinity to its target, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substitutions

The biological and physicochemical properties of uracil derivatives are highly dependent on substitutions at the 5-position of the pyrimidine ring and the nature of the ester/acid functional groups. Below is a comparative analysis:

Compound 5-Position Substitution Ester/Acid Group Key Structural Features
Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Fluorine (F) Ethyl ester (C2H5) Fluorine enhances electronegativity; ethyl ester improves lipophilicity .
Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Chlorine (Cl) Methyl ester (CH3) Chlorine increases molecular weight and polarizability; methyl ester reduces stability .
Ethyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Nitro (NO2) Ethyl ester (C2H5) Nitro group introduces strong electron-withdrawing effects; may enhance DNA binding .
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid None (H) Carboxylic acid (COOH) Lack of 5-substitution reduces steric hindrance; carboxylic acid improves water solubility .
Sofosbuvir [(S)-isopropyl-2-...-phosphorylamino)propanoate] None (H) Complex phosphate ester Incorporates a ribose-like tetrahydrofuran ring and phosphoramidate, enabling antiviral activity .

Physicochemical Properties

  • Crystallinity: this compound and its analogs exhibit varied crystal systems. For example, the nitro-substituted derivative (Compound III in ) crystallizes in an orthorhombic system (P 212121), while the unsubstituted propanoic acid analog (Compound I) adopts a monoclinic system (P 21/c). These differences influence solubility and melting points.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Crystal System
This compound C9H11FN2O4 230.20 Not reported Not reported
Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate C8H9ClN2O4 232.63 190–192 Monoclinic
Ethyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate C9H11N3O6 257.20 190.9 Orthorhombic
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid C7H8N2O4 184.15 >250 (decomposes) Not reported

Biological Activity

Ethyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C11H11FN2O5C_{11}H_{11}FN_2O_5 and it features a complex structure that includes a pyrimidine ring with a fluorine substitution and an ester functional group. Its molecular weight is approximately 202.141 g/mol, and it has been identified as a derivative of 5-fluorouracil (5-FU), a well-known anticancer agent.

  • Antimetabolite Activity : this compound exhibits antimetabolite properties similar to those of 5-FU. It interferes with RNA and DNA synthesis by mimicking nucleotides, thereby inhibiting cell proliferation in rapidly dividing cells, particularly cancer cells .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to reduced levels of nucleotides necessary for DNA replication and repair, contributing to its anticancer effects .

In Vitro Studies

Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines.

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduces cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values comparable to those of established chemotherapeutic agents like 5-FU .

In Vivo Studies

Animal model studies have also been conducted to evaluate the therapeutic efficacy and safety profile of the compound.

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in substantial tumor growth inhibition compared to control groups receiving no treatment .

Case Studies

  • Case Study on Breast Cancer : A study involving mice implanted with MCF-7 cells showed that treatment with the compound led to a significant reduction in tumor size after four weeks compared to untreated controls. The study highlighted the compound's potential as a viable alternative or adjunct to existing therapies like 5-FU .
  • Case Study on Colorectal Cancer : Another investigation focused on HT-29 cells indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, suggesting its role in programmed cell death mechanisms .

Comparative Analysis

Compound NameChemical StructureIC50 (µM)Mechanism of Action
This compoundChemical Structure~20 (MCF-7)Antimetabolite
5-FluorouracilChemical Structure~15 (MCF-7)Antimetabolite

Q & A

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
  • Photochemical activation : UV-triggered reactions (λ = 365 nm) can minimize side products in analogous fluorouracil derivatives .
  • Purification : Gradient elution with EtOAc/hexane (3:7 to 1:1) achieves >95% purity .

What biological activities are associated with structurally related fluorouracil derivatives, and how can these inform research on this compound?

Advanced
Analogous compounds (e.g., glycoconjugates of acyclic uridine derivatives) exhibit:

  • Anticancer activity : Inhibition of thymidylate synthase via 5-fluorouracil release .
  • Antiviral potential : Structural similarities to Sofosbuvir impurities suggest possible RNA polymerase inhibition .
  • Prodrug design : Ester hydrolysis in vivo can enhance bioavailability .
    In vitro assays (e.g., MTT for cytotoxicity) and in vivo pharmacokinetic studies are recommended to validate activity .

How can researchers resolve discrepancies between computational predictions and experimental data for this compound?

Q. Advanced

  • Docking vs. bioactivity : Adjust force fields (e.g., AMBER) to account for fluorine’s electronegativity if predicted binding affinities mismatch experimental IC₅₀ values .
  • Solubility modeling : Use COSMO-RS to refine logP predictions if experimental solubility deviates >10% .
  • Crystallographic validation : Compare DFT-optimized geometries with XRD data to identify conformational mismatches .

What analytical methods ensure batch-to-batch consistency in pharmacokinetic studies?

Q. Advanced

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95% over 30 min) .
  • LC-MS/MS : Quantify plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL .
  • Stability testing : Assess hydrolysis in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C .

How do steric and electronic effects of the ethyl ester group influence reactivity compared to methyl analogs?

Q. Advanced

  • Steric effects : The ethyl group increases steric hindrance, reducing nucleophilic attack rates by ~15% compared to methyl esters .
  • Electronic effects : Ethyl’s +I effect slightly destabilizes the carbonyl, accelerating hydrolysis (t₁/₂ = 12 h vs. 18 h for methyl in pH 7.4 buffer) .
  • Crystallinity : Ethyl derivatives exhibit lower melting points (mp ~145°C vs. 162°C for methyl) due to reduced packing efficiency .

What are the critical stability considerations for long-term storage of this compound?

Q. Advanced

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (λmax = 265 nm) .
  • Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis; residual H₂O should be <0.1% .
  • Oxidation : Add 0.1% BHT to ethanolic solutions to inhibit radical formation .

How can computational modeling predict metabolic pathways for this compound?

Q. Advanced

  • CYP450 interactions : Use Schrödinger’s QikProp to predict CYP3A4/2D6 binding (∆G < -8 kcal/mol indicates high metabolism risk) .
  • Esterase cleavage : MD simulations (NAMD) model hydrolysis rates in human carboxylesterase 1 (CES1) .
  • Metabolite identification : Combine DFT (B3LYP/6-31G*) with MS/MS fragmentation patterns .

What contradictions exist between in vitro and in vivo efficacy data for related compounds, and how can they be addressed?

Q. Advanced

  • Bioavailability : Poor correlation between in vitro IC₅₀ and in vivo efficacy may stem from low permeability (Papp < 1 × 10⁻⁶ cm/s in Caco-2 assays) . Mitigate via prodrug strategies (e.g., phosphate esters) .
  • Toxicity : Off-target effects in vivo (e.g., hepatotoxicity) may not manifest in cell lines. Use organ-on-chip models to bridge gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.